4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11) |
InChI Key |
PZZPELHLNOTWTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C(=O)O)N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Coupling
The synthesis typically begins with 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid as primary reactants. These undergo a nickel/copper-catalyzed coupling reaction in ethanol or dimethylformamide (DMF) at 50–80°C. The metal catalysts (e.g., NiCl₂, CuI) and ligands (e.g., triphenylphosphine) facilitate C–C bond formation between the pyrimidine and acrylic acid.
-
Catalysts : NiCl₂ (0.003 eq), CuI (0.025 eq), triphenylphosphine (0.043 eq).
-
Base : N,N-diisopropylethylamine (2.1 eq).
-
Solvent : Ethanol, 65°C, 8 hours.
-
Yield : 73.1% after recrystallization.
Intramolecular Cyclization
The coupled intermediate undergoes cyclization in DMF or THF using bases like potassium carbonate or triethylamine. This step forms the pyrrolo[3,4-d]pyrimidine skeleton. Copper halides (e.g., CuCl) are often employed to accelerate the reaction.
Key Observations :
Oxidation and Functionalization
The dihydro-pyrrolopyrimidine intermediate is oxidized to the aromatic system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) or acetone. Subsequent steps introduce the 6-methyl and 4-amino groups via alkylation and ammonolysis, respectively.
Optimization Note :
Carboxylation at Position 7
The carboxylic acid group is introduced through hydrolysis of ester precursors or direct carboxylation using CO₂ under high pressure. Patent CN102964346A describes a related method for pyrrolo[3,4-b]pyridine derivatives, where hydrolysis of nitriles or esters in acidic/basic conditions yields carboxylic acids.
Comparative Analysis of Synthetic Methods
Table 1 : Performance metrics of representative synthetic routes. Data synthesized from patents and literature.
Critical Factors in Process Optimization
Catalyst Selection
Nickel and copper dual catalysts dominate industrial-scale syntheses due to their efficiency in facilitating cross-couplings. However, residual metal contamination remains a concern for pharmaceutical applications. Alternative methods using sodium borohydride/iodine systems show promise for metal-free routes but require longer reaction times.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Ethanol and THF offer a balance between reactivity and ease of workup. Elevated temperatures (≥80°C) accelerate reactions but may degrade heat-sensitive intermediates.
Purification Challenges
The final compound’s polarity necessitates chromatographic purification or recrystallization from ethanol/water mixtures. Patent CN111303162B reports a 98.5% purity after recrystallization, highlighting the importance of solvent selection in isolating high-quality product.
Emerging Innovations and Alternatives
Chemical Reactions Analysis
Amino Group Transformations
The 4-amino group participates in nucleophilic reactions, enabling structural diversification:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild alkaline conditions, enhancing solubility for biological studies.
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields N-alkyl derivatives, which improve metabolic stability.
-
Diazotization : Forms diazonium salts with nitrous acid, enabling coupling with aromatic amines or phenols to generate azo-linked analogs for photodynamic therapy research.
Carboxylic Acid Reactions
The 7-carboxylic acid group undergoes typical acid-derived transformations:
-
Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to produce ethyl esters, a common prodrug strategy to enhance membrane permeability.
-
Amidation : Couples with amines (e.g., cyclopropylmethylamine) using carbodiimide reagents (EDC/HOBt) to form carboxamides with improved CDK2 inhibition profiles.
-
Decarboxylation : Thermal or photolytic conditions remove CO₂, yielding 6-methyl-pyrrolo[3,4-d]pyrimidine derivatives for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyrimidine system undergoes regioselective substitutions:
-
Halogenation : Bromine or iodine in acetic acid introduces halogens at the 2- or 5-positions, creating intermediates for cross-coupling reactions .
-
Nitration : Fuming HNO₃ at low temperatures yields nitro derivatives, which are reduced to amino analogs for further functionalization.
Cyclization Reactions
Intramolecular cyclizations expand the bicyclic framework:
-
Fused Ring Formation : Reaction with malononitrile derivatives under basic conditions generates tricyclic systems (e.g., pyrido[2,3-d]pyrimidines), enhancing kinase inhibitory activity .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids installs aryl groups at the 2-position, optimizing CDK2 binding affinity :
| Reaction Component | Example | Outcome |
|---|---|---|
| Boronic Acid | 4-Iodophenyl | 2-Aryl-pyrrolopyrimidine |
| Catalyst | Pd(PPh₃)₄ | 75–85% yield |
Buchwald-Hartwig Amination
Introduces secondary amines at the 4-position using Pd₂(dba)₃/Xantphos, broadening interactions with kinase ATP-binding pockets .
Biological Activity Modulation via Chemical Modifications
Key derivatives and their pharmacological profiles:
Stability and Compatibility Considerations
-
pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.
-
Thermal Degradation : Decomposes above 200°C, requiring low-temperature storage for long-term stability.
Scientific Research Applications
Cancer Research
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has shown promise in inhibiting heat shock protein 90 (HSP90), a critical chaperone protein involved in cancer cell survival and proliferation. Inhibition of HSP90 can lead to the degradation of client proteins that promote tumor growth, positioning this compound as a potential anticancer agent.
Protein Kinase Inhibition
Research indicates that derivatives of this compound can act as selective inhibitors of protein kinases, such as protein kinase B (Akt). These inhibitors have demonstrated significant antitumor activity in vivo, modulating key signaling pathways associated with cancer progression .
Case Study 1: HSP90 Inhibition
In a study investigating the effects of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid on cancer cell lines, researchers found that treatment with this compound led to significant apoptosis in various tumor models. The study emphasized the compound's ability to disrupt HSP90 function, leading to reduced cell viability and increased sensitivity to other chemotherapeutic agents.
Case Study 2: Protein Kinase B Inhibition
Another study focused on the inhibition of protein kinase B using derivatives of this compound. The results indicated that specific modifications to the structure enhanced selectivity and potency against PKB while minimizing off-target effects. This research highlighted the potential for developing targeted therapies based on the compound's structure.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of pyrrolo-pyrimidine and pyrido-pyrimidine derivatives. Key analogs include:
Key Reaction Pathways :
Physicochemical Properties
| Property | Target Compound | 4-Chloro-tert-butyl Ester (21/22) | Dichloro Analog |
|---|---|---|---|
| Solubility | Low (free acid) | High (tert-butyl ester) | Moderate (free acid) |
| Stability | Sensitive to oxidation | Stable under inert atmosphere | Hygroscopic |
| Reactivity | Nucleophilic at C4 | Electrophilic at C4 (Cl) | Dual reactivity (C2 and C4 Cl) |
Biological Activity
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (also referred to as 4-Amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is C8H9N5O, with a molecular weight of approximately 179.19 g/mol. The structure consists of a pyrrolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, compounds based on this scaffold have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90) .
Table 1: Anticancer Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
The mechanism by which 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid exerts its effects primarily involves the inhibition of specific kinases and enzymes that are crucial for cell proliferation and survival. For example, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
Table 2: Biological Activities of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells showed that derivatives of this compound significantly inhibited cell proliferation with IC50 values ranging from 20 to 50 nM depending on the specific derivative used .
- Animal Models : In vivo studies using mouse models demonstrated that treatment with pyrrolo[3,4-d]pyrimidine derivatives led to a reduction in tumor size and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
